5-Fluoro-2-(trifluoromethyl)benzophenone
Overview
Description
5-Fluoro-2-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H8F4O. It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties due to the presence of both fluorine and trifluoromethyl groups, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(trifluoromethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. One common method is the reaction of 5-fluoro-2-(trifluoromethyl)benzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms, depending on the reagents and conditions used.
Substitution: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 5-fluoro-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 5-fluoro-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)benzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzophenone is largely influenced by its ability to interact with various molecular targets through its fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-Fluoro-2-(trifluoromethyl)benzoic acid
- 2-Fluoro-5-(trifluoromethyl)benzophenone
- 4-Fluoro-2-(trifluoromethyl)benzophenone
Comparison: 5-Fluoro-2-(trifluoromethyl)benzophenone is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The presence of these groups in different positions on the benzophenone structure can lead to variations in electronic properties, steric effects, and overall molecular behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-10-6-7-12(14(16,17)18)11(8-10)13(19)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBSLVJMOCDYNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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